
Benzeneacetic acid, 3-methyl-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester, (+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, 3-methyl-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester, (±)- is a complex organic compound with a unique structure that includes a benzene ring, an acetic acid moiety, and a phenoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 3-methyl-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester, (±)- typically involves multiple steps, including the esterification of benzeneacetic acid derivatives with appropriate alcohols under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetic acid, 3-methyl-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester, (±)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivative compounds.
Aplicaciones Científicas De Investigación
Benzeneacetic acid, 3-methyl-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester, (±)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzeneacetic acid, 3-methyl-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester, (±)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Benzeneacetic acid, 3-methyl-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester, (±)- include other esters of benzeneacetic acid and derivatives with different substituents on the aromatic rings.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
63831-29-8 |
|---|---|
Fórmula molecular |
C25H26O3 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
(3-phenoxyphenyl)methyl 3-methyl-2-(3-methylphenyl)butanoate |
InChI |
InChI=1S/C25H26O3/c1-18(2)24(21-11-7-9-19(3)15-21)25(26)27-17-20-10-8-14-23(16-20)28-22-12-5-4-6-13-22/h4-16,18,24H,17H2,1-3H3 |
Clave InChI |
PSTAPXHJDQJNSE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(C(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


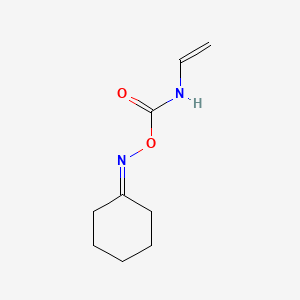


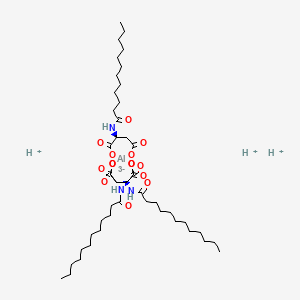
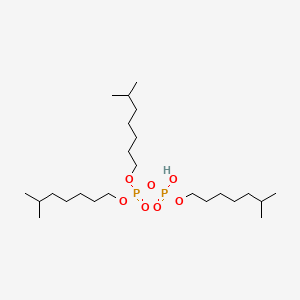
![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)
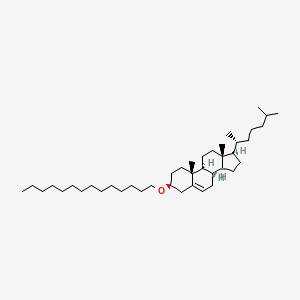


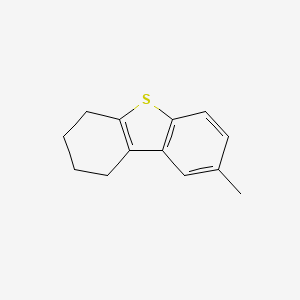
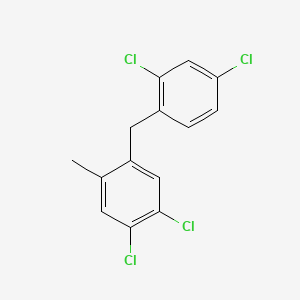
![1,2,3,3',3a,4,4',6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2'-[2H]pyran]](/img/structure/B12675092.png)


